An In-depth Technical Guide to 8-Allyloxyadenosine: Chemical Structure, Synthesis, and Biological Context
An In-depth Technical Guide to 8-Allyloxyadenosine: Chemical Structure, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 8-Allyloxyadenosine, a substituted purine (B94841) nucleoside of interest in medicinal chemistry and drug development. The document outlines its chemical structure, proposes a detailed synthesis protocol based on established methods for analogous compounds, and presents expected analytical data. Furthermore, it discusses the broader biological context of 8-substituted adenosine (B11128) analogs and their roles in cellular signaling pathways.
Chemical Structure and Properties
8-Allyloxyadenosine is a derivative of the endogenous nucleoside adenosine, characterized by an allyloxy group (-O-CH₂-CH=CH₂) attached to the C8 position of the purine ring. This modification significantly alters the electronic and steric properties of the adenosine core, influencing its interaction with biological targets.
Below is a diagram of the chemical structure of 8-Allyloxyadenosine.
Caption: Chemical structure of 8-Allyloxyadenosine.
Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₁₃H₁₇N₅O₅ |
| Molecular Weight | 323.31 g/mol |
| logP (Predicted) | -0.5 |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 8 |
Synthesis of 8-Allyloxyadenosine
The synthesis of 8-Allyloxyadenosine can be achieved through a nucleophilic aromatic substitution reaction, starting from the readily available 8-Bromoadenosine. The following protocol is a representative procedure adapted from the synthesis of similar 8-alkoxyadenosine derivatives.
Experimental Protocol: Synthesis of 8-Allyloxyadenosine from 8-Bromoadenosine
Materials:
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8-Bromoadenosine
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Allyl alcohol
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous N,N-Dimethylformamide (DMF)
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Methanol (B129727) (MeOH)
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Silica (B1680970) gel for column chromatography
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Ethyl acetate (B1210297) (EtOAc)
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Hexanes
Procedure:
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Preparation of Sodium Allyloxide: To a stirred solution of allyl alcohol (5 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.5 equivalents) portion-wise at 0 °C. The mixture is stirred at this temperature for 30 minutes to allow for the formation of sodium allyloxide.
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Nucleophilic Substitution: A solution of 8-Bromoadenosine (1 equivalent) in anhydrous DMF is added dropwise to the freshly prepared sodium allyloxide solution.
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Reaction: The reaction mixture is then heated to 80-90 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane (B109758)/methanol (e.g., 9:1 v/v).
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Work-up: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature and quenched by the slow addition of methanol to destroy any excess sodium hydride. The solvent is then removed under reduced pressure.
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Purification: The crude product is purified by silica gel column chromatography. The column is typically eluted with a gradient of methanol in dichloromethane or ethyl acetate to afford pure 8-Allyloxyadenosine.
Expected Yield: The yields for similar reactions with other primary alcohols typically range from 60% to 80%.
Characterization Data (Predicted)
Table 1: Predicted ¹H NMR Spectral Data for 8-Allyloxyadenosine (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | s | 1H | H-2 |
| ~7.20 | br s | 2H | NH₂ |
| ~6.00 | m | 1H | H-1' |
| ~5.95 | m | 1H | -OCH₂-CH =CH₂ |
| ~5.30 | d | 1H | -OCH₂-CH=CH ₂ (trans) |
| ~5.20 | d | 1H | -OCH₂-CH=CH ₂ (cis) |
| ~4.70 | t | 1H | H-2' |
| ~4.60 | d | 2H | -OCH ₂-CH=CH₂ |
| ~4.20 | t | 1H | H-3' |
| ~3.95 | m | 1H | H-4' |
| ~3.60 | m | 2H | H-5' |
| ~5.50 | d | 1H | 2'-OH |
| ~5.25 | d | 1H | 3'-OH |
| ~5.00 | t | 1H | 5'-OH |
Table 2: Predicted ¹³C NMR Spectral Data for 8-Allyloxyadenosine (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~156.0 | C-6 |
| ~152.5 | C-2 |
| ~150.0 | C-4 |
| ~149.0 | C-8 |
| ~134.0 | -OCH₂-C H=CH₂ |
| ~118.0 | -OCH₂-CH=C H₂ |
| ~119.5 | C-5 |
| ~88.0 | C-1' |
| ~86.0 | C-4' |
| ~74.0 | C-2' |
| ~71.0 | C-3' |
| ~69.0 | -OC H₂-CH=CH₂ |
| ~62.0 | C-5' |
Table 3: Expected Mass Spectrometry Data for 8-Allyloxyadenosine
| Ionization Mode | [M+H]⁺ (Calculated) | Major Fragment Ions (m/z) | Fragmentation Pathway |
| ESI+ | 324.1308 | 192.0832 | Loss of the ribose moiety |
| 150.0579 | Adenine-8-oxy base fragment | ||
| 41.0391 | Allyl cation |
Biological Context and Signaling Pathways
8-substituted adenosine analogs are a well-studied class of compounds with a wide range of biological activities, primarily through their interaction with adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). These G-protein coupled receptors (GPCRs) are involved in numerous physiological processes, making them attractive targets for drug discovery.
The nature of the substituent at the 8-position significantly influences the analog's affinity and efficacy at the different adenosine receptor subtypes. For instance, bulky and hydrophobic groups at the C8 position can confer selectivity for the A₃ adenosine receptor.
The primary signaling pathway modulated by adenosine receptors is the cyclic AMP (cAMP) pathway. Activation of A₂ₐ and A₂ₑ receptors, which are coupled to stimulatory G-proteins (Gαs), leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels. Conversely, activation of A₁ and A₃ receptors, coupled to inhibitory G-proteins (Gαi), inhibits adenylyl cyclase and decreases cAMP levels. This modulation of cAMP levels has widespread downstream effects, primarily through the activation or inhibition of Protein Kinase A (PKA).
Below is a diagram illustrating the generalized signaling pathway for 8-substituted adenosine analogs.
Caption: Generalized signaling cascade for 8-substituted adenosine analogs.
Experimental Workflow
The general workflow for the synthesis, purification, and characterization of 8-Allyloxyadenosine is outlined in the diagram below.
Caption: A typical experimental workflow for synthesis and analysis.
Conclusion
This technical guide provides a comprehensive overview of 8-Allyloxyadenosine, a molecule of interest for researchers in drug discovery. While specific experimental data for this exact compound is limited in publicly available literature, this guide offers a robust framework for its synthesis and characterization based on established chemical principles and data from closely related analogs. The exploration of 8-substituted adenosine derivatives continues to be a promising avenue for the development of novel therapeutics targeting adenosine receptors and their associated signaling pathways.
